Einecs 299-154-1

Description

Significance and Scope of Research Pertaining to Einecs 299-154-1

The primary significance of research into this compound stems from its structural relationship to ergotamine, a compound with known pharmacological effects. vulcanchem.com Ergotamine and its derivatives are known to interact with serotonin (B10506), dopamine (B1211576), and adrenergic receptors, leading to vasoconstriction. elsevier.esrxlist.com This activity forms the basis for their use in the treatment of conditions like severe migraine attacks. rxlist.com

While clinical validation for this compound is absent, its structural similarities to ergotamine suggest potential, though unproven, applications in areas such as migraine prophylaxis. vulcanchem.com The scope of future research would likely focus on elucidating its specific receptor binding affinities, pharmacokinetic profile, and potential therapeutic applications. As an ergotamine derivative, there is a plausible, though unverified, mechanism by which it could exhibit affinity for serotonin (5-HT) and dopamine D2 receptors. vulcanchem.com

Table 1: Identifiers for this compound

| Identifier Type | Identifier |

| EC Number | 299-154-1 |

| CAS Registry Number | 93857-22-8 |

| DSSTox Substance ID | DTXSID60917463 |

| NCBI Substance ID | NS00091832 |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo... |

| Source: vulcanchem.com |

Table 2: Parent Compound and Derivative Information

| Compound | Role | Key Characteristics |

| Ergotamine | Parent Compound | A well-characterized ergopeptide alkaloid isolated from Claviceps purpurea. vulcanchem.com |

| This compound | Derivative | Integrates a 5-oxo-L-proline moiety ionically bonded to a methylergotaman trione (B1666649) derivative. vulcanchem.com |

| Source: vulcanchem.com |

Interdisciplinary Perspectives in the Academic Study of Chemical Compounds

The study of chemical compounds, particularly those with potential medicinal applications like this compound, is an inherently interdisciplinary endeavor. mtu.edusolubilityofthings.com The field of medicinal chemistry, for instance, is a prime example of this, as it integrates principles from chemistry, biology, and pharmacology to design and develop new therapeutic agents. mtu.edusparkl.me

The investigation of a novel compound would typically involve:

Organic Chemistry: To synthesize the molecule and any necessary analogs for testing. sparkl.me

Biochemistry and Pharmacology: To investigate the compound's interactions with biological targets such as receptors and enzymes, and to understand its metabolic fate. solubilityofthings.comsparkl.me

Computational Chemistry: To model molecular structures and predict interactions with biological targets, aiding in rational drug design. sparkl.me

Clinical Medicine: To ultimately evaluate the therapeutic potential and safety of the compound in living organisms. mtu.edu

This collaborative approach is essential for translating a chemical entity from a laboratory curiosity into a potential therapeutic tool. solubilityofthings.com The study of a compound like this compound would necessitate a multi-disciplinary team to fully characterize its chemical properties, biological activity, and potential for development. sydney.edu.au

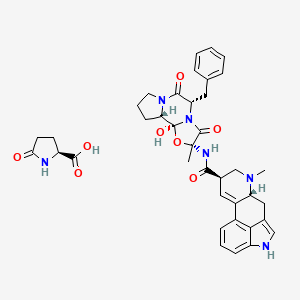

Structure

3D Structure of Parent

Properties

CAS No. |

93857-22-8 |

|---|---|

Molecular Formula |

C38H42N6O8 |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H35N5O5.C5H7NO3/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;7-4-2-1-3(6-4)5(8)9/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);3H,1-2H2,(H,6,7)(H,8,9)/t21-,25-,26+,27+,32-,33+;3-/m10/s1 |

InChI Key |

PRQPXYYXDJARKR-ANVJEPNWSA-N |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Einecs 299 154 1

Established Synthetic Routes and Reaction Pathways for Einecs 299-154-1

The traditional synthesis of this compound is a multi-step process that typically involves the construction of the imidazole (B134444) ring, followed by the introduction of the biphenyl (B1667301) tetrazole moiety. A common pathway begins with the synthesis of 2-butyl-4-chloro-5-hydroxymethylimidazole. This intermediate is then coupled with a protected biphenyl methyl bromide derivative.

One of the established methods involves the coupling of 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol with 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole in the presence of a base such as sodium methoxide (B1231860) in a solvent like N,N-dimethylformamide (DMF). googleapis.com The resulting product, a trityl-protected alcohol, is then oxidized to the corresponding aldehyde, yielding the trityl-protected form of this compound.

Another critical step in many synthetic routes is the formation of the tetrazole ring. This is often achieved through a [2+3] cycloaddition reaction between a nitrile group on the biphenyl ring and an azide (B81097), such as sodium azide or trimethyltin (B158744) azide. googleapis.comresearchgate.net For instance, 1-((2′-cyanobiphenyl-4-yl) methyl)-2-butyl-4-chloro-5-hydroxymethylimidazole can be reacted with trimethyltin azide to form the tetrazole ring. googleapis.com The use of organotin reagents, however, raises environmental and toxicity concerns.

The final step to obtain the unprotected this compound involves the deprotection of the tetrazole ring, for example, by acidic hydrolysis of the trityl group. googleapis.com

Novel Approaches in the Chemical Synthesis and Derivatization of this compound

Researchers have explored various novel synthetic strategies to overcome the limitations of traditional routes, such as the use of hazardous reagents and low yields. One innovative approach focuses on the synthesis of the imidazole-5-carboxaldehyde core. A method has been developed involving the reaction of glycine (B1666218) methyl ester with an imidate to produce an imidazolinone intermediate in approximately 90% yield. acs.org This intermediate is subsequently treated with a mixture of phosphorus oxychloride (POCl3) and DMF (Vilsmeier-Haack reagent) followed by aqueous workup to afford 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key precursor, in about 55% yield. acs.org

Another novel process for the preparation of trityl losartan, the immediate precursor to the aldehyde, involves reacting N-triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole and 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde in a biphasic solvent system. googleapis.com This reaction is conducted under phase transfer catalysis in alkaline conditions, followed by an in-situ reduction. googleapis.com

Furthermore, derivatization of the imidazole core has been explored. For example, 2-alkyl-4(5)-hydroxymethylimidazoles can be oxidized to their carboxaldehyde derivatives using manganese dioxide. researchgate.net These aldehydes can then be reacted with a tritylated bromomethyl biphenyl tetrazole to yield regioisomers that can be further modified. researchgate.net

Catalytic Strategies for the Efficient Production of this compound and Related Compounds

Catalysis plays a crucial role in improving the efficiency and selectivity of the synthesis of this compound and its precursors. The formation of the biphenyl moiety is a key step that has benefited significantly from catalytic methods. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid, is a prominent example. researchgate.net

A notable development is the use of palladium nanoparticles (PdNPs) as a recyclable nanocatalyst. researchgate.netmdpi.comnih.gov In one study, bio-derived PdNPs from the brown seaweed Sargassum incisifolium were used to catalyze the Suzuki-Miyaura coupling of 2-bromobenzonitrile (B47965) and 4-methylphenylboronic acid, achieving an excellent yield of 98% for the resulting biaryl intermediate under mild conditions. mdpi.comnih.gov This catalyst demonstrated high stability and recyclability. mdpi.comnih.gov

Manganese chloride has also been employed as a catalyst in the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran (B95107) to produce 2-cyano-4'-methyl biphenyl (OTBN), another key intermediate, with a yield of 86%. scribd.comresearchgate.net The effect of catalyst concentration on the yield of OTBN is presented in the table below.

| MnCl2 (mol%) | (CH3)3SiCl (mol%) | Yield (%) |

|---|---|---|

| 5.0 | 5.0 | 58.8 |

| 5.0 | 20.0 | 79.4 |

| 10.0 | 5.0 | 75.3 |

| 10.0 | 10.0 | 89.1 |

| 10.0 | 20.0 | 91.5 |

| 20.0 | 5.0 | 72.2 |

Table 1: Effect of catalyst concentration on the yield of OTBN. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of Losartan and its intermediates, including this compound, has been a target for such improvements.

The use of water as a solvent and the replacement of hazardous reagents like tributyltin azide with sodium azide and zinc trifluoromethanesulfonate (B1224126) are other green chemistry strategies that have been applied. researchgate.net

Advanced Analytical Characterization and Method Development for Einecs 299 154 1

Development of Chromatographic Separation Techniques for Einecs 299-154-1

Chromatography is the cornerstone for isolating this compound from complex mixtures. The choice of technique is dictated by the physicochemical properties of the compound—its polarity, volatility, and thermal stability—and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique for the analysis of this compound. The compound's structure, featuring a polar carboxylic acid group and a tricyclic core, makes it ideally suited for separation on non-polar stationary phases.

Method optimization involves the careful selection and adjustment of several key parameters to achieve optimal resolution, peak shape, and analysis time.

Stationary Phase: C18 (octadecylsilane) columns are the standard choice, offering excellent hydrophobic retention for the tricyclic system. Column dimensions such as 150 mm x 4.6 mm with a 5 µm particle size provide a good balance between efficiency and backpressure.

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier.

Buffer: An acidic buffer, such as phosphate (B84403) or formate, is used to suppress the ionization of the carboxylic acid group (pKa ≈ 3.6) and ensure the protonation of the secondary amine in the thiazepine ring. Operating at a pH between 2.5 and 3.5 results in a sharp, symmetrical peak shape and consistent retention.

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used. The separation can be performed using an isocratic elution (constant mobile phase composition) for simple mixtures or a gradient elution (changing composition over time) to separate the parent compound from its metabolites or impurities with different polarities.

Detection: The aromatic rings in the this compound structure provide strong chromophores, making UV detection highly effective. A Diode Array Detector (DAD) is often used to monitor multiple wavelengths simultaneously, typically at the compound's absorption maxima around 220 nm and 270 nm, providing both quantification and spectral confirmation of peak identity.

The following table summarizes parameters from various developed HPLC methods for the analysis of this compound.

| Stationary Phase (Column) | Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 25mM Potassium Dihydrogen Phosphate (pH 3.0) (40:60, v/v) | Isocratic | 1.2 | 270 | |

| C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : 0.1% Formic Acid in Water | Gradient | 1.0 | 220, 270 (DAD) | |

| C8 (150 x 2.1 mm, 3.5 µm) | Methanol : 10mM Ammonium Acetate (pH 4.5) | Gradient | 0.4 | 270 |

While HPLC is predominant, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative separation strategies.

Gas Chromatography (GC): Due to its high molecular weight, polarity (from the carboxylic acid and secondary amine), and limited thermal stability, direct GC analysis of this compound is not feasible. A necessary prerequisite is a chemical derivatization step to increase its volatility and thermal stability. This is typically achieved by converting the polar functional groups into non-polar analogues. For instance, the carboxylic acid can be esterified (e.g., methylation) and the secondary amine can be acylated. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize both functional groups simultaneously. Following derivatization, the compound can be analyzed, usually by GC coupled with a Mass Spectrometry (MS) detector (GC-MS), which provides high selectivity and structural information.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. This compound is an amphoteric compound, meaning it can carry a net positive or negative charge depending on the pH of the background electrolyte (BGE).

In a low pH BGE (e.g., pH < 3), the amine group is protonated, and the molecule migrates as a cation.

In a high pH BGE (e.g., pH > 5), the carboxylic acid is deprotonated, and the molecule migrates as an anion. This property allows for significant flexibility in method development. Capillary Zone Electrophoresis (CZE) is the most common CE mode for this type of analysis, offering very high separation efficiencies and requiring minimal sample volume.

Advanced Spectroscopic Elucidation Methodologies for this compound

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. They provide detailed information about the molecule's atomic connectivity, elemental composition, and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of this compound in solution.

¹H NMR: A proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of this compound would exhibit characteristic signals for the aromatic protons on the dibenzothiazepine core (typically complex multiplets in the δ 7.0-8.0 ppm region), the protons of the heptanoic acid side chain (aliphatic signals between δ 1.0-3.0 ppm), and a distinct signal for the secondary amine (N-H) proton in the central ring, whose chemical shift is sensitive to solvent and concentration.

¹³C NMR: A carbon-13 NMR spectrum reveals the number and type of carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (δ ~175-180 ppm), multiple signals for the aromatic and heterocyclic carbons (δ ~120-150 ppm), and signals for the aliphatic carbons of the side chain.

2D NMR: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings (¹H-¹H), while HSQC and HMBC correlate protons to their directly attached (¹J_CH) and long-range (²⁻³J_CH) carbons, respectively. Together, these experiments allow for the unambiguous assignment of every proton and carbon signal, confirming the molecular skeleton and the position of the side chain.

The following table shows typical chemical shift ranges for the key structural motifs of this compound.

| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.0 |

| ¹H | Amine Proton (N-H) | Variable (e.g., 5.0 - 6.0) |

| ¹H | Alkyl Chain Protons (-CH₂-) | 1.0 - 3.0 |

| ¹³C | Carboxylic Acid Carbonyl (C=O) | 175 - 180 |

| ¹³C | Aromatic Carbons (Ar-C) | 120 - 150 |

| ¹³C | Alkyl Chain Carbons (-CH₂-) | 20 - 60 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of its molecular weight and elemental formula.

Ionization and High-Resolution MS (HRMS): Electrospray Ionization (ESI) is the preferred method for this polar compound. In positive ion mode, it forms the protonated molecule [M+H]⁺. High-resolution mass analyzers (e.g., Orbitrap, TOF) can measure the mass of this ion with high accuracy. The theoretical exact mass of the [M+H]⁺ ion for the formula C₂₁H₂₆ClN₂O₄S⁺ is 437.1302 m/z. An experimental measurement matching this value to within a few parts-per-million (ppm) confirms the elemental composition. The presence of a chlorine atom is readily identified by the characteristic A+2 isotopic peak ([³⁷Cl]M+H)⁺ at m/z 439, with an intensity approximately one-third that of the main [³⁵Cl]M+H)⁺ peak.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the precursor ion (e.g., m/z 437) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information. The fragmentation of this compound is characterized by cleavages around the side chain and the tricyclic core. Common fragmentation pathways include the neutral loss of the heptanoic acid side chain and cleavages within the thiazepine ring, leading to a set of diagnostic product ions.

The table below details the key ions observed in the mass spectrum of this compound.

| m/z (Da) | Ion Type | Proposed Identity / Origin |

|---|---|---|

| 437.13 | Precursor Ion [M+H]⁺ | Protonated molecule of this compound |

| 308.06 | Product Ion | Cleavage of the C-N bond, loss of the C₆H₁₂COOH side chain |

| 280.06 | Product Ion | Further fragmentation of the tricyclic core |

| 262.05 | Product Ion | Loss of H₂O from the m/z 280 fragment |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound displays a series of absorption bands characteristic of its structure. The most prominent bands include a very broad absorption for the O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp N-H stretching band from the secondary amine (~3350 cm⁻¹), and a strong C=O stretching band from the carboxylic acid (~1710 cm⁻¹). Furthermore, two strong bands corresponding to the asymmetric and symmetric S=O stretches of the sulfone group appear around 1300 cm⁻¹ and 1150 cm⁻¹, respectively. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C=O groups give weaker Raman signals, the non-polar aromatic C=C and C-S bonds often produce strong signals, aiding in the confirmation of the core structure.

The following table summarizes the principal IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1710 | C=O Stretch | Carboxylic Acid |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~1300 | S=O Asymmetric Stretch | Sulfone (SO₂) |

| ~1150 | S=O Symmetric Stretch | Sulfone (SO₂) |

Theoretical Investigations and Computational Modeling of Einecs 299 154 1

Quantum Chemical Calculations of the Molecular Electronic Structure of Einecs 299-154-1

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons and the energies of molecular orbitals.

While direct quantum chemical data for the complete this compound salt is not publicly available, studies on one of its components, L-pyroglutamic acid (LPGA), offer valuable insights. A detailed DFT study using the B3LYP hybrid functional with a 6-311++G(d,p) basis set has elucidated its electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining how a molecule interacts with other species. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis further reveals intramolecular stability arising from charge delocalization and hyperconjugative interactions. researchgate.net For L-pyroglutamic acid, significant stabilization energy is associated with electron delocalization from lone pairs of oxygen atoms to anti-bonding orbitals within the carboxyl and lactam groups. researchgate.net The molecular electrostatic potential (MEP) map identifies the regions of a molecule that are rich or poor in electrons, indicating likely sites for electrophilic and nucleophilic attack. In LPGA, negative potential is localized over the electronegative oxygen atoms, while positive regions are found on the hydrogen atoms, particularly the acidic proton of the carboxylic acid. researchgate.net

These principles would apply to the full this compound structure, where the complex ergotamine-derived cation would exhibit its own distinct electronic features, heavily influenced by its indole (B1671886) and peptide-like framework.

Table 1: Calculated Electronic Properties of L-Pyroglutamic Acid (LPGA) using DFT/B3LYP/6-311++G(d,p)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.42 |

| LUMO Energy | -0.51 |

| HOMO-LUMO Energy Gap (ΔE) | 6.91 |

Data sourced from a DFT study on L-pyroglutamic acid. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational flexibility and dynamics. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can explore the potential energy surface of a molecule and identify its preferred shapes (conformers) and the transitions between them. gromacs.org

While specific conformational analyses of this compound are not published, MD simulations have been used to study its parent compound, ergotamine. In one in silico study, MD simulations revealed that ergotamine forms a highly stable complex with the enzyme TMPRSS4, showing low RMSD and RMSF values, which indicates minimal structural fluctuation and strong, stable binding. researchgate.net Such simulations, typically run for hundreds of nanoseconds, can confirm that a ligand remains securely in a binding pocket, a critical aspect of its mechanism of action. nih.gov

Table 2: Example Data from Molecular Dynamics Simulation of Ergotamine

| Simulation Parameter | Finding for Ergotamine | Interpretation |

|---|---|---|

| Binding Stability | Low RMSD and RMSF values when complexed with TMPRSS4. researchgate.net | The molecule forms a stable, long-lasting interaction with the protein target. |

| Binding Free Energy (MM-GBSA) | -33.73 kcal/mol with TMPRSS4. researchgate.net | Indicates a strong and favorable binding affinity. |

This data is for the parent compound, ergotamine, interacting with a protein and illustrates the type of information gained from MD simulations. researchgate.net

Computational Approaches to the Chemical Reactivity and Reaction Mechanisms of this compound

Computational chemistry offers powerful methods to predict the chemical reactivity of molecules and elucidate potential reaction mechanisms. Reactivity is fundamentally governed by a molecule's electronic structure. frontiersin.org

For the L-pyroglutamic acid component, DFT calculations provide key reactivity descriptors. The HOMO and LUMO energies indicate its electron-donating and accepting capabilities, respectively. The MEP map visually confirms the most probable sites for chemical interaction; the negative potential on the carboxylate oxygen atoms makes them sites for electrophilic attack or coordination to cations, while the acidic proton is reactive towards bases. researchgate.net

For the larger ergotamine-derived cation, reactivity is more complex. Its known biological activity as an agonist or antagonist at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors is a manifestation of its chemical reactivity in a biological environment. Computational docking and MD simulations are used to model the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) that define its binding to these receptors. These studies can reveal the specific amino acid residues that interact with the molecule and explain its pharmacological profile. The indole nitrogen, peptide carbonyl groups, and aromatic rings are all key features that computational models would identify as critical for receptor binding and thus, its biological reactivity.

Furthermore, computational methods can be used to study the mechanism of metabolic reactions. For instance, the enzymatic conversion of 5-oxo-L-proline to L-glutamate by 5-oxoprolinase has been investigated using computational approaches to understand the structure-function relationship and the role of phosphorylation in the reaction. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound (In Vitro Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models based on a set of known molecules, QSAR can be used to predict the activity of new or untested compounds, guiding drug discovery and toxicological screening. acs.org

Ergot alkaloids, the parent class of the cation in this compound, are well-suited for QSAR studies due to their diverse activities at various receptors. A notable in vitro QSAR study focused on ligands for the 5-HT2B receptor, a target associated with drug-induced valvular heart disease. nih.gov Ergoline (B1233604) derivatives were a key part of the dataset. The study employed a combinatorial QSAR approach, using various molecular descriptors (e.g., constitutional, geometrical, physicochemical) and statistical methods like k-Nearest Neighbors (kNN). mdpi.comnih.gov

The resulting models successfully classified compounds as binders or non-binders and were robust enough to virtually screen a large database of drugs, identifying new potential 5-HT2B ligands with a high success rate (90% of selected compounds were confirmed active in binding assays). nih.gov Such models rely on calculating a wide range of "descriptors"—numerical representations of molecular properties—to build the correlation. The applicability domain of a QSAR model defines the chemical space in which its predictions are reliable. nih.gov Ergotamine itself has also been used as a model drug in QSAR studies related to its potential anticancer activities. researchgate.net These examples demonstrate how QSAR could be applied to predict the in vitro activities of this compound based on its structural similarity to other ergoline compounds.

Table 3: Example of a QSAR Model for a Related Compound Class (5-HT2B Ligands)

| QSAR Model Parameter | Description / Value |

|---|---|

| Compound Class | 5-HT2B Receptor Ligands (including ergoline derivatives). nih.gov |

| Statistical Method | k-Nearest Neighbors (kNN). nih.gov |

| Descriptor Types Used | Substructural fragments (subgraphs) and DRAGON descriptors. nih.gov |

| Model Performance (Validation) | Correct Classification Rate (CCR) > 0.70. nih.gov |

| Application | Virtual screening to identify novel receptor binders. nih.gov |

This table describes a successful QSAR model built for a class of compounds that includes derivatives related to this compound. nih.gov

In Vitro Biological and Biochemical Mechanistic Studies of Einecs 299 154 1

Elucidation of Non-Human In Vitro Metabolic Pathways of Einecs 299-154-1

The biotransformation of ergot alkaloids, including compounds structurally related to this compound, has been investigated in non-human in vitro systems to understand their metabolic fate. These studies are crucial for identifying potential metabolites and the enzymatic systems responsible for their formation.

Enzymatic Biotransformations of this compound in Cell-Free Systems

Cell-free systems, such as liver microsomes, provide a simplified environment to study the enzymatic biotransformation of compounds. In vitro studies using mouse liver microsomes have been instrumental in characterizing the metabolism of ergotamine, the parent compound of this compound. researchgate.netnih.gov

Incubations of ergotamine with mouse liver microsomes revealed that the compound undergoes significant oxidative metabolism. researchgate.netnih.gov The primary metabolic reactions observed were hydroxylation events. These biotransformations are typically catalyzed by cytochrome P450 (CYP) enzymes. For instance, ergotamine was shown to be metabolized by CYP3A enzymes. frontiersin.org Some ergot alkaloids, such as ergocryptine and ergocornine, have also been shown to inhibit CYP3A activity. frontiersin.org

The metabolism of ergot peptide alkaloids, like dihydroergotamine, has been studied using rat hepatic microsomes. These studies have shown that metabolic modifications primarily occur on the peptide portion of the molecule, particularly hydroxylation of the proline ring. ird.fr

Metabolite Identification of this compound from In Vitro Non-Mammalian Models

In addition to mammalian systems, non-mammalian models have been used to explore the metabolic pathways of ergot alkaloids. The bacterium Rhodococcus erythropolis MTHt3 has been shown to convert ergopeptines, such as ergotamine, into ergine (lysergic acid amide) and subsequently to lysergic acid, which accumulates as the final product. d-nb.info This biotransformation suggests a two-step enzymatic process, likely involving separate enzymes for each conversion. d-nb.info

In studies with mouse liver microsomes, liquid chromatography-mass spectrometry (LC-MS/MS) analysis identified several key metabolites of ergotamine. These included the ergotamine epimer and various hydroxylated derivatives. researchgate.netnih.gov

Table 1: Identified In Vitro Metabolites of Ergotamine in Mouse Liver Microsomes

| Metabolite Class | Specific Metabolites Identified |

|---|---|

| Monohydroxylated | M1, M2, M1e, M2e |

| Dihydroxylated | M3, M4, M5 |

Data sourced from studies on ergotamine metabolism in mouse liver microsomes. researchgate.netnih.gov

Investigations of Enzyme Inhibition and Activation by this compound (Non-Clinical)

Ergot derivatives have been found to interact with various enzymes, acting as either inhibitors or substrates. Dihydroergocristine (B93913) Mesylate, a related ergotamine derivative, has been identified as a 5-HT receptor antagonist. Furthermore, research indicates that many ergot alkaloids are inhibitors of the human liver cytochrome P450 3A (CYP3A) metabolism. researchgate.net The drug efflux pump P-glycoprotein (P-gp) is another key target, with several ergot alkaloids demonstrating the ability to inhibit its function. researchgate.net

Ligand-Receptor Interaction Studies of this compound in Recombinant Systems (In Vitro)

The pharmacological effects of ergot alkaloids are largely mediated by their interactions with various neurotransmitter receptors. In vitro studies using recombinant receptor systems have been pivotal in characterizing the binding affinities and functional activities of these compounds. Ergotamine and its derivatives exhibit complex pharmacology, often acting as partial agonists or antagonists at tryptaminergic (serotonin), dopaminergic, and alpha-adrenergic receptors. drugbank.comnih.gov

A study on ergotamine's effect on N-methyl-D-aspartate receptors (NMDARs) expressed in oocytes revealed a subtype-selective inhibitory action. Ergotamine demonstrated concentration-dependent inhibition of glutamate-induced inward currents, with varying potencies across different NR1a/NR2 subunit combinations. mdpi.com

Table 2: Inhibitory Effects of Ergotamine on Recombinant NMDAR Subunits

| NMDAR Subunit | IC₅₀ (µM) | Hill Coefficient (n_H) |

|---|---|---|

| NR1a/NR2A | 15.3 ± 6.1 | 2.1 ± 1.5 |

| NR1a/NR2B | 15.7 ± 4.8 | 2.1 ± 1.0 |

| NR1a/NR2C | 6.5 ± 3.6 | 0.8 ± 0.5 |

| NR1a/NR2D | 13.8 ± 6.4 | 1.2 ± 0.6 |

IC₅₀ represents the concentration causing 50% inhibition of the glutamate-evoked current. Data from TEVC experiments on Xenopus oocytes. mdpi.com

Further research into the binding of various ergot derivatives to different receptors has provided insight into their potential mechanisms of action. These studies often use radioligand binding assays to determine the affinity of the compounds for specific receptor sites. nih.gov

Table 3: Inhibitory Potency of Ergot Derivatives on Radioligand Binding in Rat Brain Preparations

| Ergot Derivative | Receptor Ligand Inhibited | Potency (nM) |

|---|---|---|

| Bromocriptine | Spiroperidol | 1-2 |

| Lisuride | Spiroperidol | 1-2 |

| Metergoline | 5-HT | 29 |

| Lisuride | LSD | 15 |

| Lergotrile | WB.4101 | 17 |

Potency values represent the concentration required for significant inhibition of binding. nih.gov

Molecular dynamics simulations have further elucidated the binding interactions of ergotamine with the 5-hydroxytryptamine receptor 1B (5-HT1B), showing it binds tightly with less fluctuation compared to its derivative, dihydroergotamine. nih.gov

Modulation of Cellular Signaling Pathways by this compound (In Vitro, Non-Clinical)

Beyond direct receptor binding, in vitro studies have explored how ergot alkaloids modulate intracellular signaling cascades. These pathways are critical for regulating a host of cellular functions.

Studies have demonstrated that ergotamine and other ergolines can exhibit functional selectivity, or "biased agonism," at certain receptors. For instance, at the serotonin (B10506) 5-HT2B receptor, ergotamine shows a preference for activating β-arrestin signaling pathways over G-protein signaling. nih.gov This biased signaling is attributed to the peptide moiety appended to the ergoline (B1233604) scaffold. nih.gov

A study on the related compound dihydroergocristine (DHECS) in chemoresistant human prostate cancer cells revealed its ability to modulate multiple signaling pathways implicated in cell cycle regulation and apoptosis. researchgate.net At the molecular level, DHECS was found to affect key regulatory proteins. researchgate.net

Key Signaling Molecules Modulated by Dihydroergocristine in PCa Cells:

Cell Cycle & Apoptosis Regulators: p53, MDM2, Retinoblastoma protein (RB), p21, E2F1, Survivin, Mcl-1, and PARP. researchgate.net

Metabolic & Inflammatory Pathways: 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-ĸB). researchgate.net

These findings suggest that ergot derivatives can exert their cellular effects by influencing a complex network of signaling proteins.

Structure-Activity Relationship (SAR) Correlations of this compound in In Vitro Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For ergot alkaloids, even minor structural modifications can lead to significant changes in receptor affinity, intrinsic activity, and metabolic stability.

In rabbit isolated aorta, a study of newly synthesized ergoline derivatives demonstrated that small changes to the ergoline nucleus resulted in pronounced alterations in affinity and intrinsic activity at both 5-HT2 and alpha-adrenoceptors. nih.gov For example, bromination at position 2 of one derivative converted it from a partial agonist to a pure competitive antagonist at these receptors. nih.gov

The interaction of ergot alkaloids with P-glycoprotein (P-gp) also exhibits clear SAR. A study found that ergometrine, which lacks the cyclic tripeptide moiety common to other ergot peptides, was a much weaker inhibitor of P-gp compared to the larger peptide alkaloids. researchgate.net

Furthermore, the structural basis for the functional selectivity of ergotamine at serotonin receptors has been investigated. The peptide side chain of ergotamine is a key determinant of its biased signaling towards β-arrestin at the 5-HT2B receptor when compared to other ergolines like LSD. nih.gov Alkylation at the N1 position of the ergoline scaffold can also lead to decreased receptor activation, often resulting in compounds that act as 5-HT receptor antagonists. plos.org

Environmental Fate and Ecotoxicological Research on Einecs 299 154 1

Abiotic Degradation Pathways of Einecs 299-154-1 in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water). These pathways are critical in determining the persistence of this compound in the environment.

Photolysis is a significant abiotic degradation route for this compound, particularly in surface waters and on soil surfaces exposed to sunlight. The compound's structure, containing phenolic hydroxyl groups, makes it susceptible to photochemical reactions.

Mechanism of Degradation: Upon absorption of ultraviolet (UV) radiation, the phenolic hydroxyl (-OH) groups can undergo homolytic cleavage, generating highly reactive phenoxyl radicals. The methylene (B1212753) bridge connecting the two phenolic rings can also be a site for oxidative attack.

Transformation Products: The initial formation of phenoxyl radicals can lead to a cascade of further reactions, including dimerization or reaction with oxygen. This process can result in the formation of complex transformation products such as quinone methides and benzoquinones. Further degradation may lead to the cleavage of the aromatic rings, eventually mineralizing the compound to carbon dioxide and water over extended periods.

Environmental Significance: In clear, sunlit surface waters, the photolytic half-life of this compound is estimated to be on the order of days to weeks. However, the rate of degradation is highly dependent on environmental factors such as water turbidity, depth, latitude, and season, which influence light intensity and penetration. The presence of natural photosensitizers in water, such as humic acids, can accelerate the phototransformation process.

Hydrolysis is the chemical breakdown of a compound due to its reaction with water. The molecular structure of this compound lacks functional groups that are typically susceptible to hydrolysis, such as esters, amides, or halogens bonded to aliphatic carbons. The bonds within the molecule—carbon-carbon bonds in the aromatic rings, the methylene bridge, and the tert-butyl groups, as well as the carbon-oxygen bond of the phenol—are stable against reaction with water.

Standardized tests (e.g., OECD Guideline 111) have been conducted to assess the hydrolytic stability of the compound across a range of environmentally relevant pH levels (pH 4, 7, and 9). The results consistently demonstrate that this compound does not undergo hydrolysis under these conditions. Consequently, hydrolysis is not considered a significant degradation pathway for this substance in aquatic environments.

| pH Level | Temperature (°C) | Observation Period (days) | Degradation (%) | Calculated Half-Life (t1/2) |

|---|---|---|---|---|

| 4.0 (Acidic) | 50 | 5 | < 10% | > 1 year |

| 7.0 (Neutral) | 50 | 5 | < 10% | > 1 year |

| 9.0 (Alkaline) | 50 | 5 | < 10% | > 1 year |

Biotic Degradation Mechanisms and Microbial Transformations of this compound

Biotic degradation involves the breakdown of a chemical by microorganisms like bacteria and fungi. Standard screening tests for ready biodegradability (e.g., OECD 301 series) indicate that this compound is not readily biodegradable.

Potential Transformation Pathways: While rapid mineralization is not observed, some microbial transformation may occur over longer periods under specific conditions (inherent biodegradability). Potential metabolic pathways could involve:

Oxidation: Initial enzymatic attack by monooxygenases or dioxygenases, potentially targeting the methyl groups or hydroxylating the aromatic rings at less hindered positions.

Cleavage: Subsequent cleavage of the aromatic rings, a common pathway for phenolic compounds, although this is expected to be a very slow, rate-limiting step due to the steric hindrance.

| Test Guideline | Test Type | Duration (days) | Result (% Degradation) | Conclusion |

|---|---|---|---|---|

| OECD 301C | Ready Biodegradability: Modified MITI Test (I) | 28 | 0 - 1% | Not Readily Biodegradable |

| OECD 302C | Inherent Biodegradability: Modified MITI Test (II) | 28 | Not specified, but failed criteria | Not Inherently Biodegradable |

Environmental Distribution and Persistence of this compound in Aquatic and Terrestrial Matrices

The environmental distribution, or fate, of a chemical is predicted by its physicochemical properties. This compound is a non-volatile solid with very low water solubility and high lipophilicity (fat-loving nature).

Partitioning Behavior: The high octanol-water partition coefficient (log Kow) indicates a strong tendency for the compound to partition from the water phase into organic media.

In Aquatic Systems: If released into water, this compound is expected to rapidly adsorb to suspended solids and organic matter, ultimately accumulating in the sediment. Its concentration in the water column is predicted to be low.

In Terrestrial Systems: If released to soil, the compound will bind strongly to soil organic carbon. Its mobility in soil is expected to be very low, and it is unlikely to leach into groundwater.

Atmospheric Fate: Due to its extremely low vapor pressure, volatilization from water or soil surfaces is not a significant environmental fate process.

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | 0.04 mg/L at 20°C | Very low solubility; limits concentration in the aqueous phase and bioavailability. |

| Octanol-Water Partition Coefficient (log Kow) | > 6.25 | Highly lipophilic; strong tendency to adsorb to sediment, soil, and bioaccumulate. |

| Vapor Pressure | 2.7 x 10-9 Pa at 25°C | Extremely low volatility; atmospheric transport is negligible. |

| Soil Adsorption Coefficient (log Koc) | 4.7 - 5.8 (estimated) | Immobile in soil; strong adsorption to organic matter. |

Ecotoxicological Hazard Assessment of this compound in Aquatic Ecosystems (Non-Human)

The ecotoxicological hazard of this compound has been evaluated through standardized tests on representative aquatic organisms from different trophic levels: fish, invertebrates (crustaceans), and algae.

Toxicity to Fish: Acute toxicity studies on fish (e.g., Rainbow Trout, Oncorhynchus mykiss) show no mortality or sub-lethal effects up to the limit of water solubility. The 96-hour LC50 (Lethal Concentration for 50% of the population) is therefore determined to be greater than the maximum achievable concentration in water.

Toxicity to Aquatic Invertebrates: Similarly, acute toxicity tests on invertebrates like Daphnia magna show no immobilization or other adverse effects at concentrations up to the water solubility limit. The 48-hour EC50 (Effective Concentration for 50% of the population) is also reported as greater than the water solubility.

Toxicity to Algae: Studies on algal growth inhibition (e.g., Pseudokirchneriella subcapitata) indicate that this compound is toxic to algae. The 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) is found to be below 1 mg/L. Algae appear to be the most sensitive trophic level to this substance.

The high log Kow and persistence, combined with the observed toxicity to algae, indicate that the substance meets the criteria for being considered toxic to aquatic life with long-lasting effects under hazard classification regulations.

| Trophic Level | Organism | Endpoint | Duration | Result (mg/L) |

|---|---|---|---|---|

| Fish (Acute) | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | > 0.04 (Limit of solubility) |

| Invertebrate (Acute) | Daphnia magna | EC50 | 48 hours | > 0.04 (Limit of solubility) |

| Algae (Growth Inhibition) | Pseudokirchneriella subcapitata | ErC50 | 72 hours | 0.36 |

| Algae (Growth Inhibition) | Pseudokirchneriella subcapitata | NOEC (No Observed Effect Concentration) | 72 hours | 0.04 |

Applications in Advanced Materials Science and Biotechnology for Einecs 299 154 1

Integration of Einecs 299-154-1 into Novel Material Composites and Engineered Systems

The integration of Bilirubin (B190676) Ditaurate and related bilirubin compounds into novel material composites and engineered systems is an emerging area of research, primarily focused on leveraging the inherent antioxidant and anti-inflammatory properties of the bilirubin backbone.

Bilirubin-Based Nanoparticles: A significant area of development is the formulation of bilirubin nanoparticles (BRNPs). These nanoparticles can be synthesized using bilirubin derivatives, including water-soluble forms like Bilirubin Ditaurate, often in conjunction with polymers such as polyethylene (B3416737) glycol (PEG). These BRNPs are being investigated for their therapeutic potential, for example, in protecting against hepatic ischemia-reperfusion injury by reducing oxidative stress and inflammation. nih.gov The nanoparticle formulation enhances the bioavailability and stability of bilirubin, allowing for targeted delivery to sites of injury. nih.gov

Hydrogel Systems: Bilirubin has been successfully incorporated into bioadhesive hydrogel matrices. For instance, a study demonstrated the development of a hydrogel containing bilirubin complexed with β-cyclodextrin for promoting diabetic wound healing. While this study did not specifically use Bilirubin Ditaurate, it establishes a proof-of-concept for the inclusion of bilirubin compounds in such engineered systems. The hydrogel serves as a sustained-release vehicle for the bioactive bilirubin, facilitating tissue repair.

Engineered Systems for Liver Support: In the context of regenerative medicine and tissue engineering, artificial liver support devices utilize albumin dialysis and other techniques to remove protein-bound toxins like bilirubin from the blood of patients with liver failure. nih.gov While not a direct incorporation of Bilirubin Ditaurate into a material, this represents an engineered system where the removal of bilirubin is a critical function. The development of more advanced systems could potentially involve materials with specific affinities for bilirubin and its conjugates.

Table 1: Examples of Bilirubin Ditaurate in Material Composites and Engineered Systems

| System Type | Base Material | Form of this compound | Potential Application |

| Nanoparticles | Polyethylene Glycol (PEG) | PEG-conjugated Bilirubin | Therapeutic delivery for ischemia-reperfusion injury nih.gov |

| Hydrogels | Bioadhesive Polymers | Bilirubin-cyclodextrin complex | Wound healing |

| Liver Support Devices | Dialysis Membranes | N/A (Removal) | Treatment of liver failure nih.gov |

Potential of this compound in Nanotechnology and Functionalized Nanomaterials

The application of Bilirubin Ditaurate and its parent compound, bilirubin, in nanotechnology is a rapidly advancing field. The focus is on creating functionalized nanomaterials for a range of biomedical applications, capitalizing on bilirubin's antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov

Therapeutic Nanoparticles: As mentioned, bilirubin nanoparticles (BRNPs) have shown considerable promise. By conjugating bilirubin with hydrophilic polymers like PEG, researchers have overcome the poor water solubility of unconjugated bilirubin, a challenge that a water-soluble derivative like Bilirubin Ditaurate inherently addresses. nih.gov These nanoparticles have demonstrated efficacy in preclinical models of hepatic ischemia-reperfusion injury by mitigating oxidative stress, reducing the production of pro-inflammatory cytokines, and limiting neutrophil recruitment. nih.gov A key finding is the preferential accumulation of these nanoparticles in inflamed tissues, suggesting a targeted delivery mechanism. nih.gov

Drug Delivery Vehicles: The unique structure of bilirubin allows for its self-assembly into nanoparticles, which can be loaded with other therapeutic agents. This opens up possibilities for co-delivery of bilirubin and other drugs, potentially leading to synergistic therapeutic effects. The surface of these nanoparticles can be further functionalized with targeting ligands to enhance their specificity for particular cells or tissues.

Diagnostic and Imaging Agents: The inherent chromophoric properties of bilirubin and its derivatives can be exploited in the development of diagnostic and imaging agents. Research is ongoing to explore the use of bilirubin-based nanomaterials as contrast agents in various imaging modalities.

Table 2: Research Findings on Bilirubin-Based Nanomaterials

| Nanomaterial | Key Finding | Therapeutic/Diagnostic Potential |

| PEG-conjugated Bilirubin Nanoparticles (BRNPs) | Exerted potent antioxidant and anti-apoptotic activity in hepatocytes. nih.gov | Protection against hepatic ischemia-reperfusion injury. nih.gov |

| BRNPs in a mouse model of hepatic IRI | Reduced hepatocellular injury, oxidative stress, and pro-inflammatory cytokine production. nih.gov | Preconditioning strategy for liver transplantation and resection. nih.gov |

| BRNPs accumulation | Preferentially accumulated in IRI-induced inflammatory lesions. nih.gov | Targeted anti-inflammatory therapy. nih.gov |

Biotechnological Transformations and Biocatalytic Applications Involving this compound

The interaction of Bilirubin Ditaurate with biological systems, particularly microorganisms, highlights its potential in biotechnological transformations.

Microbial Reduction: A notable example is the reduction of Bilirubin Ditaurate by the intestinal bacterium Clostridium perfringens. Studies have shown that this bacterium can reduce Bilirubin Ditaurate to novel taurine-conjugated urobilinoids without hydrolyzing the taurine (B1682933) moiety. This biotransformation is significant as it demonstrates the enzymatic machinery in anaerobic bacteria for metabolizing conjugated bilirubin. The bilirubin-reducing enzymes in these bacteria are thought to play a role in the effective disposal of electrons generated during fermentative processes.

This microbial transformation of a synthetic, water-soluble bilirubin derivative underscores the potential for using microorganisms or their isolated enzymes in biocatalytic processes involving tetrapyrrole compounds. Such processes could be harnessed for the synthesis of novel, bioactive molecules or for bioremediation purposes.

Role of this compound in Specialized Industrial Processes

The primary and most well-established role of Bilirubin Ditaurate in specialized industrial processes is in the manufacturing of clinical diagnostic materials.

Clinical Chemistry Standard: Bilirubin Ditaurate serves as a high-purity, water-soluble, direct-reacting bilirubin standard. leebio.com In clinical laboratories, the measurement of bilirubin levels in blood is a crucial diagnostic tool for assessing liver function and certain hematological disorders. The diazo reaction, used for this measurement, distinguishes between direct (conjugated) and indirect (unconjugated) bilirubin. The chemical behavior of Bilirubin Ditaurate in this reaction is identical to that of naturally occurring bilirubin glucuronides, making it an ideal calibrator for these assays. leebio.comnih.gov Its stability and water solubility offer significant advantages over using purified natural bilirubin conjugates. nih.gov

The industrial process, therefore, involves the synthesis and purification of Bilirubin Ditaurate to meet the stringent requirements for a clinical diagnostic standard. This ensures the accuracy and reliability of bilirubin measurements in healthcare settings.

Regulatory Science and Substance Management Frameworks for Einecs 299 154 1

Substance Identification and Classification within Global Chemical Inventories (e.g., EINECS, REACH) for Einecs 299-154-1

The unique identifier for this substance within the European market is its EC Number, 299-154-1. vulcanchem.com This number places it within the European Inventory of Existing Commercial Chemical Substances (EINECS), which is a component of the overarching EC Inventory. europa.eu The EC Inventory also includes substances from the European List of Notified Chemical Substances (ELINCS) and the No-Longer Polymers (NLP) list. europa.eu

Globally, the substance is also identified by its Chemical Abstracts Service (CAS) Registry Number, 93857-22-8. vulcanchem.com This number is a universally recognized identifier for chemical substances. europa.eu Many countries and regions maintain their own chemical inventories to distinguish between new and existing chemicals, with substances not listed generally requiring notification to authorities before they can be manufactured or imported. cirs-reach.comacea.auto These inventories include the US Toxic Substances Control Act (TSCA) inventory, China's Inventory of Existing Chemical Substances in China (IECSC), Japan's Existing and New Chemical Substances Inventory (ENCS), and Canada's Domestic Substances List (DSL), among others. cirs-reach.comchemradar.com

Under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC 1907/2006), this substance is subject to specific requirements. cirs-group.comkemi.se REACH mandates that substances manufactured or imported into the EU in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). reach.lu The registration process requires the submission of a technical dossier containing information on the substance's properties, uses, classification, and safe handling. reach.lu

Table 1: Substance Identification for this compound

| Identifier Type | Identifier |

|---|---|

| EC Number | 299-154-1 vulcanchem.com |

| CAS Number | 93857-22-8 vulcanchem.com |

Data Requirements and Reporting for Environmental Aspects of this compound under Chemical Regulations (Non-Safety)

The REACH regulation stipulates extensive data requirements for the registration of chemical substances, including those pertinent to environmental aspects. europa.eu For substances imported or manufactured at one tonne or more per year, a technical dossier with specific information is required. reach.lu If the quantity exceeds ten tonnes per year, a Chemical Safety Report (CSR) must also be submitted. europa.eu

The standard information requirements are detailed in Annexes VI to X of REACH and are dependent on the tonnage of the substance. europa.eu This includes physicochemical, toxicological, and ecotoxicological data. europa.eu Registrants are obligated to collect all available and relevant information on their substance. europa.eu

For the environmental assessment, data on the substance's potential effects on the environment are crucial. This includes information on its persistence, bioaccumulation, and toxicity (PBT) or very persistent and very bioaccumulative (vPvB) properties. chemos.de A substance's potential to cause harm to the aquatic environment is a key consideration. europa.eu The REACH database contains a vast amount of ecotoxicological data, although a significant portion may be excluded from certain assessments due to incompleteness or a lack of reliability. nih.gov For instance, one study found that approximately 82% of the ecotoxicological data in the REACH database was excluded from their analysis due to issues like missing information on exposure duration or imprecise toxicity values. nih.gov

The reporting of this data is done through the registration dossier submitted to ECHA. cirs-group.com This information is then used to assess the risks the substance may pose to the environment and to determine if any risk management measures are necessary. kemi.se

Table 2: Key Environmental Data Points under REACH

| Data Point | Description |

|---|---|

| Persistence and Degradation | Information on how long the substance remains in the environment. |

| Bioaccumulation | Data on the substance's potential to accumulate in living organisms. |

| Aquatic Toxicity | Studies on the effects of the substance on aquatic organisms such as fish, crustaceans, and algae. nih.gov |

Methodologies for Non-Safety Regulatory Assessment of this compound

The non-safety regulatory assessment of a chemical substance like this compound under REACH involves a comprehensive evaluation of the submitted data to determine potential environmental risks. This assessment is not focused on the direct safety to human health in terms of dosage or adverse effects, but rather on the broader environmental implications.

The methodologies for this assessment are multifaceted. Initially, the submitted data undergoes a quality and reliability check. nih.gov Methodologies like the Klimisch scoring system are used to assess the reliability of toxicological and ecotoxicological studies. nih.gov

The assessment then moves to hazard identification, where the intrinsic properties of the substance are evaluated to determine its potential to cause harm to the environment. This is followed by an exposure assessment, which estimates the concentration of the substance that may be present in the environment during its lifecycle. Finally, a risk characterization is performed by comparing the predicted environmental concentrations with the concentrations at which no adverse effects are expected.

In recent years, there has been a push towards the use of New Approach Methodologies (NAMs) to support regulatory decisions. food.gov.uk These include in silico models like Quantitative Structure-Activity Relationship (QSAR) models, which predict the properties of a substance based on its chemical structure. food.gov.uk These methods, along with in vitro and in chemico test methods, aim to reduce the reliance on animal testing and provide efficient ways to assess chemical hazards. food.gov.uk

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Research Perspectives and Methodological Advancements for Einecs 299 154 1

Integration of Artificial Intelligence and Machine Learning in Chemical Research on Einecs 299-154-1

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of complex chemical compounds like this compound. sioc-journal.cn These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. researchgate.net

AI and ML algorithms can be trained on existing data from other ergot alkaloids to predict the biological activities, molecular targets, and potential therapeutic applications of this compound. acs.org For instance, machine learning models have been successfully used to predict whether a chemical compound will extend the lifespan of an organism, a principle that could be applied to this ergotamine derivative. aging-us.com By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish a correlation between the structural features of this compound and its biological effects. researchgate.net

Furthermore, AI can accelerate the process of drug discovery by identifying potential new therapeutic uses for this compound. nih.gov By screening large databases of biological and chemical information, AI platforms can propose novel drug-target interactions, which can then be validated experimentally. acs.orgnih.gov This approach has already shown promise in identifying repurposed drugs for various diseases. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound

| Application Area | Description | Potential Impact |

| Target Prediction | Utilizing ML models to predict the protein targets of this compound based on its chemical structure and comparison with known ligands. acs.orgresearchgate.net | Accelerates the identification of the compound's mechanism of action. |

| ADMET Profiling | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. researchgate.net | Early assessment of the compound's drug-like properties, reducing late-stage failures in drug development. |

| De Novo Design | Using generative AI models to design novel derivatives of this compound with improved efficacy or reduced side effects. preprints.org | Facilitates the creation of optimized therapeutic agents. |

| QSAR Modeling | Developing models that correlate the structural features of this compound and its analogs with their biological activity. researchgate.net | Guides the synthesis of more potent and selective compounds. |

Development of High-Throughput Screening Methodologies for Mechanistic Studies of this compound

High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those with a desired biological activity. evotec.com For this compound, HTS can be instrumental in elucidating its mechanism of action and identifying its cellular targets. vulcanchem.comljmu.ac.uk

HTS assays can be designed to screen this compound against a wide array of biological targets, such as G protein-coupled receptors (GPCRs), which are common targets for ergot alkaloids. preprints.orgacs.org By monitoring the activity of these targets in the presence of the compound, researchers can pinpoint its specific molecular interactions. nih.gov The data generated from HTS campaigns can be vast, and advanced data analytics are often employed to identify meaningful patterns and potential hits. evotec.com

The development of more sophisticated HTS platforms, including those that are miniaturized and automated, will further enhance the efficiency and reduce the cost of these studies. evotec.com Moreover, orthogonal screening, which uses different assay technologies to confirm initial hits, can increase the reliability of the findings. evotec.com

Table 2: High-Throughput Screening Approaches for this compound

| HTS Approach | Description | Expected Outcome |

| Target-Based Screening | Screening this compound against a panel of purified proteins or enzymes known to be modulated by ergot alkaloids. | Identification of direct molecular targets and quantification of binding affinity. |

| Cell-Based Phenotypic Screening | Assessing the effect of this compound on the behavior of whole cells, such as cell viability, proliferation, or signaling pathway activation. nih.gov | Uncovering novel mechanisms of action and potential therapeutic applications without prior knowledge of the target. |

| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Detailed profiling of the compound's effects on cellular morphology and function. |

| Confirmatory and Dose-Response Screening | Re-testing initial hits to confirm their activity and determining the concentration at which the compound elicits a response (EC50 or IC50). evotec.com | Validation of primary screening results and characterization of the compound's potency. |

Sustainable Chemistry Solutions for Environmental Stewardship of this compound

The principles of green chemistry are increasingly important in the synthesis and manufacturing of chemical compounds to minimize their environmental impact. rsc.org For a complex molecule like this compound, which is derived from ergotamine, developing sustainable synthetic routes is a key research goal. vulcanchem.comrsc.org

Traditionally, ergot alkaloids were obtained by deliberately infecting rye fields with the Claviceps purpurea fungus. chemistryviews.org More recently, industrial production has relied on fermentation technologies. chemistryviews.org The future of sustainable production for ergot alkaloids, including the precursor to this compound, lies in metabolic engineering and synthetic biology. rsc.orgrsc.org

Researchers are engineering microorganisms like Saccharomyces cerevisiae and Aspergillus oryzae to produce lysergic acid and other ergot alkaloid precursors. rsc.orgrsc.org These biosynthetic pathways offer a greener alternative to traditional chemical synthesis, which often involves harsh reagents and produces significant waste. rsc.org Another approach to sustainable synthesis involves the use of electrochemistry, which is considered a mild and atom-efficient tool. nih.gov

Bridging Theoretical and Experimental Approaches for Comprehensive Understanding of this compound

A comprehensive understanding of this compound can be achieved by integrating computational modeling with experimental validation. uky.eduunipd.it Theoretical approaches can provide insights into the compound's structure, properties, and interactions, while experimental methods can confirm these predictions and provide real-world data. mdpi.comresearchgate.net

Computational models can predict the three-dimensional conformation of this compound, which is crucial for understanding its interaction with biological targets. vulcanchem.com Although experimental spectral data for this specific compound are not widely available, its known chemical identifiers like SMILES and InChIKey can be used for virtual screening and to guide the development of analytical methods. vulcanchem.com

Experimental techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the characterization and quantification of ergot alkaloids. frontiersin.orguky.edu The data from these experiments can be used to refine and validate the theoretical models, leading to a more accurate and complete picture of the compound's behavior. mdpi.com

Table 3: Synergy of Theoretical and Experimental Methods for this compound

| Research Area | Theoretical Approach | Experimental Validation |

| Structural Elucidation | Computational modeling of the 3D structure and stereochemistry. vulcanchem.com | X-ray crystallography, NMR spectroscopy. frontiersin.org |

| Mechanistic Studies | Molecular docking simulations to predict binding modes with target proteins. researchgate.netuky.edu | In vitro binding assays, site-directed mutagenesis. |

| Analytical Method Development | Virtual screening based on SMILES and InChIKey notations. vulcanchem.com | HPLC-MS/MS for separation and quantification. frontiersin.orguky.edu |

| Property Prediction | QSAR and ADMET modeling to predict biological activity and pharmacokinetic properties. researchgate.net | In vitro and in vivo testing of the compound's effects. |

Q & A

Q. What are the essential analytical techniques for characterizing EINECS 299-154-1, and how should they be prioritized in experimental design?

- Methodological Answer : Begin with nuclear magnetic resonance (NMR) for structural elucidation, followed by high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can confirm molecular weight. Prioritize techniques based on the compound’s stability: for example, use thermogravimetric analysis (TGA) if decomposition is a concern. Always include triplicate measurements and internal standards to ensure reproducibility . Example Workflow:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Resonance peaks, coupling constants |

| HPLC | Purity quantification | Retention time, peak area |

| MS | Molecular weight validation | m/z ratio, fragmentation patterns |

Q. How should researchers conduct a literature review to identify knowledge gaps about this compound?

- Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with Boolean search terms (e.g., “this compound AND synthesis”). Filter for peer-reviewed articles (last 10 years) and prioritize studies with full experimental details. Cross-reference citations to map conflicting data (e.g., divergent solubility values) and flag unresolved hypotheses for further investigation .

Q. What experimental controls are critical when studying the reactivity of this compound?

- Methodological Answer : Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., reactions with structurally similar compounds). Monitor environmental factors (temperature, humidity) using calibrated sensors. For kinetic studies, standardize reaction initiation methods (e.g., rapid mixing devices) to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in thermal stability studies of this compound?

- Methodological Answer : Conduct a meta-analysis of published thermal decomposition temperatures, noting methodological differences (e.g., heating rates, sample sizes). Replicate key studies under standardized conditions (ISO guidelines) and perform statistical tests (e.g., ANOVA) to identify outliers. Use differential scanning calorimetry (DSC) with controlled atmospheres to isolate degradation pathways .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

- Methodological Answer : Employ design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use reaction calorimetry to monitor exothermicity and identify safety thresholds. For scalability, compare batch vs. flow chemistry setups, emphasizing residence time distribution (RTD) analysis to ensure consistency .

Q. How should researchers design a multi-omics study to explore this compound’s biological interactions?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) data. Use bioinformatics tools (e.g., KEGG pathway analysis) to map interactions. Validate hypotheses with in vitro assays (e.g., enzyme inhibition studies) and include sham-treated controls to distinguish compound-specific effects .

Methodological Frameworks

Which frameworks ensure rigorous formulation of research questions for this compound?

- Methodological Answer : Apply the PICO framework (Population: target biological system; Intervention: compound concentration; Comparison: untreated controls; Outcome: measurable endpoints like IC50). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:

“Does this compound (I) inhibit cytochrome P450 enzymes (O) in human hepatocytes (P) compared to ketoconazole (C)?”

Data Analysis and Reporting

Q. How should researchers address low reproducibility in spectroscopic data for this compound?

- Methodological Answer : Standardize instrument calibration (e.g., daily NMR shimming) and validate against certified reference materials. Publish raw data and processing parameters (e.g., Fourier transform settings) in supplementary materials. Use collaborative platforms (e.g., Zenodo) to share datasets for independent verification .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R²). For small sample sizes, apply bootstrap resampling to estimate uncertainty .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in biological systems?

- Methodological Answer :

Obtain approval from institutional review boards (IRBs) for in vivo studies. Adhere to ARRIVE guidelines for animal research, detailing euthanasia protocols and sample sizes justified by power analysis. For human cell lines, document provenance and consent status in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.